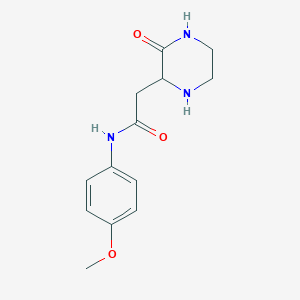

N-(4-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Description

N-(4-Methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is an acetamide derivative featuring a 3-oxopiperazine ring linked to a 4-methoxyphenyl group via an acetamide bridge. This compound belongs to a class of molecules designed to modulate biological targets through structural mimicry of peptide bonds and heterocyclic pharmacophores.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-19-10-4-2-9(3-5-10)16-12(17)8-11-13(18)15-7-6-14-11/h2-5,11,14H,6-8H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLGTYMNLIKNCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable methoxyphenyl halide reacts with the piperazine derivative.

Acetylation: The final step involves the acetylation of the piperazine derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to prevent side reactions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies investigating its effects on various biological pathways and cellular processes.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Polarity and Solubility : The 2-chlorophenyl analog exhibits lower molecular weight (267.71) and higher polarity (Cl substituent), likely reducing membrane permeability compared to the 4-methoxyphenyl base compound.

- Receptor Interactions : The ethylpiperazine-substituted analog demonstrates how bulky substituents on the piperazine ring may enhance affinity for G protein-coupled receptors or enzymes.

Functional Analogs with Acetamide Linkers and Aromatic Substitutions

Table 2: Pharmacological Activities of Selected Acetamide Derivatives

Key Observations :

- Anti-Diabetic Activity : The naphthalene-substituted acetamide highlights the role of aromatic bulk in enhancing α-glucosidase inhibition, suggesting that the 4-methoxyphenyl group in the target compound may similarly influence metabolic targets.

- Enzyme Inhibition : Piperazine-containing analogs without the 3-oxo group (e.g., compound 13 in ) show MMP inhibitory activity, implying that the 3-oxo modification in the target compound may alter enzyme selectivity.

Research Findings and Implications

- Synthetic Accessibility : Derivatives like those in and are synthesized via nucleophilic acyl substitution or condensation reactions, suggesting feasible routes for modifying the target compound.

- Structure-Activity Relationships (SAR): The 4-methoxyphenyl group consistently enhances solubility and receptor engagement across analogs . The 3-oxopiperazine ring improves metabolic stability compared to non-oxidized piperazines .

Biological Activity

N-(4-Methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide, also referred to as 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide, is a synthetic compound with notable biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of a piperazine ring, a methoxyphenyl group, and a chloroacetyl moiety. Its molecular formula is , with a molar mass of approximately 353.8 g/mol. The structural features are believed to enhance its lipophilicity and bioavailability, which are critical for its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's effectiveness is attributed to its ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 226 | Induction of apoptosis |

| A549 | 242.52 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. Studies have reported effective inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| E. coli | 62.5 | Bactericidal |

| Staphylococcus aureus | 78.12 | Bacteriostatic |

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within cancer cells and bacteria. It is hypothesized that the chloroacetyl group facilitates nucleophilic substitution reactions, which may lead to the modification of target proteins involved in critical cellular processes.

Interaction Studies

Further exploration into the compound's interactions with various biological targets is necessary to elucidate its full therapeutic potential. Initial pharmacological studies indicate that it may modulate pathways related to apoptosis and cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptotic markers observed through flow cytometry analysis.

- Antibacterial Efficacy : Another study focused on the antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the compound's ability to inhibit bacterial growth effectively, thereby suggesting its potential as a treatment for resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.